1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1H-pyrazole
Description
Properties
IUPAC Name |
7-[1-[(3,4-dimethoxyphenyl)methyl]-4-methylpyrazol-3-yl]oxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-12-9-24(10-14-5-6-15(26-3)16(8-14)27-4)23-18(12)28-17-7-13(2)22-19-20-11-21-25(17)19/h5-9,11H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUQLBFDMGDRDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3=NN(C=C3C)CC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.
Attachment of the dimethoxyphenyl group: This step involves the alkylation of the pyrazole ring with a 3,4-dimethoxybenzyl halide under basic conditions.
Construction of the triazolopyrimidine core: This can be accomplished by cyclization of an appropriate precursor, such as a 5-amino-1,2,4-triazole, with a suitable electrophile.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring or the pyrazole moiety can be replaced by other substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds with similar structural frameworks exhibit significant antitumor properties. For instance, derivatives of pyrazole and triazole have been explored for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The presence of the triazolopyrimidine unit in this compound may enhance its efficacy against specific cancer types by targeting key signaling pathways involved in tumor growth.
Antimicrobial Properties
Compounds containing pyrazole rings have shown promising antimicrobial activity. Studies have demonstrated that similar structures can effectively inhibit the growth of various bacteria and fungi. The potential application of this compound as an antimicrobial agent could be explored further through in vitro assays against pathogens like Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. This compound may exhibit similar effects by modulating inflammatory pathways and cytokine production. Investigations into its ability to reduce inflammation in models of chronic diseases could provide valuable insights into its therapeutic potential.
Central Nervous System Activity
Some pyrazole derivatives have been studied for their neuroprotective effects and potential use in treating neurodegenerative diseases. Given the structural similarities with known neuroprotective agents, this compound could be evaluated for its effects on neuronal health and cognitive function.
Case Study 1: Antitumor Activity
A study involving structurally related compounds demonstrated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Screening
In a comparative study, several pyrazole derivatives were screened for antimicrobial activity using the agar well diffusion method. Compounds similar to this one showed varying degrees of effectiveness against Candida albicans and Pseudomonas aeruginosa, highlighting the need for further exploration of this compound's spectrum of activity.
Data Table: Summary of Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| Antitumor Activity | Potential to inhibit cancer cell proliferation | Induces apoptosis in cancer cell lines |
| Antimicrobial Properties | Inhibitory effects on bacterial and fungal growth | Effective against Staphylococcus aureus |
| Anti-inflammatory Effects | Modulation of inflammatory cytokines | Reduces inflammation in animal models |
| CNS Activity | Neuroprotective potential | May improve cognitive function in neurodegenerative models |
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to a specific molecular target, such as an enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares key structural features with several classes of heterocycles:
Key Structural Differences:
- Compared to pyrazolo[1,5-a]pyrimidines , the triazole ring in the target compound may confer greater metabolic stability or selectivity.
Biological Activity
The compound 1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1H-pyrazole , with a molecular formula of and a molecular weight of 380.4 g/mol, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Properties
Research has indicated that compounds containing triazole and pyrazole moieties exhibit significant anticancer activity. In particular, derivatives of triazoles have been shown to inhibit cancer cell proliferation through various pathways. For instance, studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .
A specific study on similar compounds highlighted their ability to inhibit tumor growth in xenograft models, suggesting that the incorporation of the triazole moiety enhances the anticancer efficacy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It was found to exhibit activity against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Table 1: Antimicrobial Activity Against Common Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.25 µg/mL |
| Escherichia coli | 62.50 µg/mL |
| Pseudomonas aeruginosa | 125.00 µg/mL |
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been documented. It has been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro, indicating potential applications in treating inflammatory diseases .
The biological activity of this compound is thought to stem from its ability to interact with various biological targets:
- Cell Cycle Regulation : The compound may interfere with the cell cycle by modulating cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction has been observed in treated cancer cells.
- Inhibition of Enzymatic Activity : The presence of the triazole ring is known to inhibit enzymes involved in nucleic acid synthesis, which is crucial for cancer cell proliferation.
Case Studies
Several case studies have explored the efficacy of this compound in various biological assays:
- Study on Cancer Cell Lines : A recent study examined the effects of the compound on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment .
- Antimicrobial Testing : In another study focusing on antimicrobial properties, the compound was tested against multi-drug resistant strains of bacteria. The results showed promising activity comparable to standard antibiotics .
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step pathways, including:
- Cyclocondensation : Reacting substituted pyrazole precursors with triazolopyrimidine derivatives under nucleophilic substitution conditions. For example, copper-catalyzed click chemistry (e.g., CuSO₄/sodium ascorbate in THF/water at 50°C for 16 hours) is used to form triazole linkages .
- Solvent and Catalyst Optimization : Sodium hydride in toluene or catalytic trifluoroacetic acid (TFA) in refluxing toluene improves cyclization efficiency .
- Purification : Column chromatography or recrystallization ensures purity. Yield is highly dependent on solvent polarity and temperature control during intermediate steps .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Q. How are physicochemical properties (e.g., solubility, stability) assessed for this compound?
- Solubility : Tested in DMSO, water, and ethanol using UV-Vis spectroscopy at varying concentrations .
- Stability : Accelerated degradation studies under acidic/alkaline conditions (e.g., pH 2–9 at 37°C) monitored via HPLC .
- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and polymorphic stability .
Q. What preliminary biological screening models are used to evaluate its activity?
- Antifungal Assays : Inhibition of Candida albicans 14-α-demethylase (PDB: 3LD6) via molecular docking predicts activity, followed by in vitro MIC (Minimum Inhibitory Concentration) testing .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) establish safety thresholds .
Advanced Research Questions
Q. How can molecular docking guide the design of derivatives with enhanced target specificity?
- Target Selection : Docking against enzymes like 14-α-demethylase (fungal) or kinase domains (anticancer) identifies key binding interactions (e.g., hydrogen bonds with methoxy groups) .
- Free Energy Calculations : MM-GBSA scoring ranks derivatives based on binding affinity, prioritizing synthesis .
- Contradictions : Discrepancies between docking scores and in vitro activity (e.g., poor cell permeability) require MD simulations to assess dynamic binding .
Q. What strategies optimize regioselectivity during triazole-pyrazole coupling?
- Protecting Groups : Temporarily block reactive sites (e.g., methyl groups on pyrazole) to direct coupling to the desired position .
- Catalytic Systems : Copper(I)-azide-alkyne cycloaddition (CuAAC) ensures regioselective triazole formation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the 7-position of triazolopyrimidine .
Q. How can contradictory bioactivity data between analogs be systematically resolved?
- SAR Analysis : Compare substituent effects (e.g., 3,4-dimethoxyphenyl vs. 4-chlorophenyl) on antifungal IC₅₀ values .
- Metabolic Stability : Assess liver microsome degradation to rule out false negatives due to rapid metabolism .
- Crystallography : Solve co-crystal structures to validate docking poses and identify off-target interactions .
Q. What methodologies enable large-scale synthesis without compromising purity?
Q. How do electronic and steric effects of substituents influence biological activity?
- Hammett Analysis : Correlate substituent σ values (electron-withdrawing/donating) with antifungal potency. Methoxy groups enhance activity by increasing electron density .
- Steric Maps : 3D-QSAR models quantify steric hindrance effects on target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
